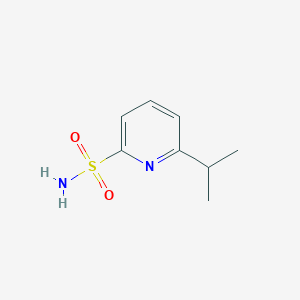![molecular formula C12H25N3O B13001827 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13001827.png)
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These compounds contain valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle .
准备方法
The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at 180°C for 1 hour . This reaction forms intermediate derivatives, which can then be further modified to obtain the desired compound. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system. In industry, it is used in the production of pharmaceuticals and other fine chemicals .
作用机制
The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. One known target is dipeptidyl peptidase 4, an enzyme involved in the regulation of glucose metabolism . By inhibiting this enzyme, the compound can modulate glucose levels in the body, making it a potential candidate for the treatment of diabetes. Other molecular targets and pathways may also be involved, depending on the specific biological context.
相似化合物的比较
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds, such as pyrrolidine derivatives and valine derivatives. Pyrrolidine derivatives are known for their diverse biological activities and are used in the development of various pharmaceuticals . Valine derivatives, on the other hand, are important in the synthesis of peptides and proteins. The uniqueness of this compound lies in its specific structure, which combines features of both pyrrolidine and valine derivatives, making it a versatile compound for various applications .
属性
分子式 |
C12H25N3O |
|---|---|
分子量 |
227.35 g/mol |
IUPAC 名称 |
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(15)8-14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 |
InChI 键 |
FQNGKBJHXSSVAZ-VUWPPUDQSA-N |
手性 SMILES |
CC(C)C(C(=O)N1CCC[C@H]1CN(C)C)N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


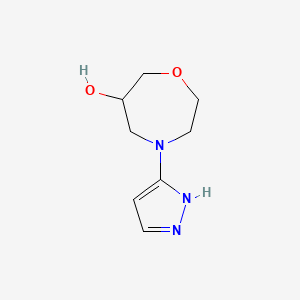
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)



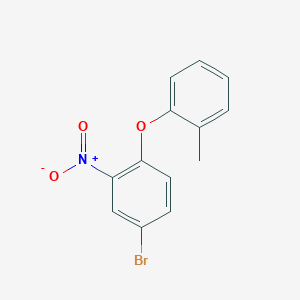
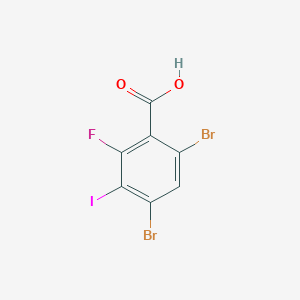
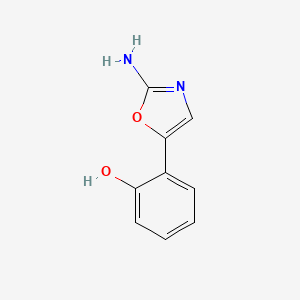


![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
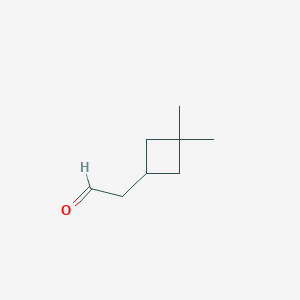
![1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13001808.png)
